molecular formula C8H8ClFN2O B12497348 N-(3-chloro-4-fluorophenyl)glycinamide

N-(3-chloro-4-fluorophenyl)glycinamide

Cat. No.: B12497348
M. Wt: 202.61 g/mol
InChI Key: TWDOHOJFBGURCQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)glycinamide is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)glycinamide typically involves the reaction of 3-chloro-4-fluoroaniline with glycine derivatives under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylglycinamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)glycinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)glycinamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

2-amino-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C8H8ClFN2O/c9-6-3-5(1-2-7(6)10)12-8(13)4-11/h1-3H,4,11H2,(H,12,13)

InChI Key

TWDOHOJFBGURCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN)Cl)F

Origin of Product

United States

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